N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of nitrogen heterocycles like the pyrrolidine ring . The pyridazin-3(2H)-one skeleton, which is part of the compound, is usually prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyridazin-3-yloxy group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridazin-3-yloxy group is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Antihypoxidotic Effects
Studies have explored the antihypoxidotic effects of piracetam, indicating its potential in enhancing resistance against hypoxic conditions. For instance, one study demonstrated that acute doses of piracetam could improve oculomotor and cardiorespiratory parameters under hypoxic conditions, suggesting its utility in managing brain dysfunctions associated with senile dementia and Alzheimer's type dementia (Schaffler & Klausnitzer, 1988).
Neuroprotective and Cognitive Effects
Research indicates that compounds similar to N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)acetamide may have neuroprotective and cognitive-enhancing effects. For example, piracetam has been shown to restore compromised neutrophil functions to optimal activity, potentially offering benefits in enhancing restorative effects on compromised neutrophils observed in various serious diseases (Nalbandian, Murayama, & Henry, 1983).
Metabolic and Oxidative Stress Implications
Some studies have focused on the implications of these compounds on metabolic processes and oxidative stress. For instance, research involving paracetamol, a commonly used analgesic that shares metabolic pathways with nootropic agents, has investigated its effects on oxidative stress and enzyme interactions, providing insights into how structurally related compounds might interact with biological systems to influence oxidative stress and metabolic pathways (Trettin et al., 2014).
Potential in Alzheimer's Disease and Cognitive Disorders
The role of oxidative damage in Alzheimer's Disease (AD) and the potential therapeutic effects of related compounds have been a subject of research. A study demonstrated that oxidative damage is an early event in AD, suggesting that compounds with antioxidant properties could have therapeutic potential in early intervention (Nunomura et al., 2001).
Pharmacokinetics and Bioequivalence
Pharmacokinetic studies are crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Investigations into the pharmacodynamics and bioequivalence of piracetam under hypoxic conditions provide valuable data on its efficacy and safety profile, further supporting its research applications in clinical settings (Schaffler, 1986).
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-9(17)13-7-12(18)16-6-4-10(8-16)19-11-3-2-5-14-15-11/h2-3,5,10H,4,6-8H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNXWJLUGFCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(C1)OC2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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